molecular formula C9H17NO B2935353 2-methyl-octahydro-1H-isoindol-5-ol CAS No. 1559342-77-6

2-methyl-octahydro-1H-isoindol-5-ol

Cat. No.: B2935353
CAS No.: 1559342-77-6
M. Wt: 155.241
InChI Key: PKBWQDVUWRDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-octahydro-1H-isoindol-5-ol is a versatile chemical compound with significant potential in various scientific research fields. Its unique properties make it suitable for applications ranging from pharmaceuticals to materials science.

Scientific Research Applications

2-methyl-octahydro-1H-isoindol-5-ol has immense potential in scientific research, including:

    Chemistry: Used as a reference standard for accurate results in pharmaceutical testing.

    Medicine: Possible use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Applications in materials science and other industrial processes.

Safety and Hazards

The compound has been classified with the GHS02, GHS05, and GHS07 hazard pictograms . The hazard statements associated with it are H226, H302, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-octahydro-1H-isoindol-5-ol typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is available for pharmaceutical testing and high-quality reference standards .

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydro-1H-isoindol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents like toluene under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents yields 2-(2-nitrophenyl)acrylate .

Mechanism of Action

like other indole derivatives, it may interact with various molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Indole: A significant heterocyclic system in natural products and drugs.

    Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.

Uniqueness

Its versatility makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWQDVUWRDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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